1-(4-Chloro-1-cyclopropylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride
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Overview
Description
1-(4-Chloro-1-cyclopropylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride is a complex organic compound characterized by its unique structure and diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. This compound is known for its versatility and efficacy in various chemical reactions and processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-1-cyclopropylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride typically involves multiple steps, starting with the preparation of the cyclopropylpyrazol core. This is often achieved through a cyclization reaction involving appropriate precursors. Subsequent chlorination and methylation steps are employed to introduce the chloro and N-methyl groups, respectively. The final product is obtained by treating the intermediate with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and controlled environments to ensure consistency and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-1-cyclopropylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further utilized in different applications.
Scientific Research Applications
1-(4-Chloro-1-cyclopropylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride is widely used in scientific research due to its unique properties and reactivity. It finds applications in:
Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: In the study of biological systems and processes, particularly in enzyme inhibition and receptor binding studies.
Medicine: In drug discovery and development, where it serves as a precursor or intermediate in the synthesis of pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(4-Chloro-1-cyclopropylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and pharmacological effects.
Comparison with Similar Compounds
1-(4-Chloro-1-cyclopropylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
1-(4-Chloro-1-methylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride
1-(4-Chloro-1-ethylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride
1-(4-Chloro-1-propylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride
These compounds share structural similarities but differ in their substituents, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
1-(4-chloro-1-cyclopropylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3.2ClH/c1-10-4-8-7(9)5-12(11-8)6-2-3-6;;/h5-6,10H,2-4H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBPKAKVSLBDRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN(C=C1Cl)C2CC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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